Cas no 1075178-91-4 (3-(3-bromo-5-chlorophenyl)-3-hydroxypropanenitrile)
3-(3-bromo-5-chlorophenyl)-3-hydroxypropanenitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(3-bromo-5-chlorophenyl)-3-hydroxypropanenitrile
- 3-Bromo-5-chloro-β-hydroxybenzenepropanenitrile
- ACRMVSGUWLGWFG-UHFFFAOYSA-N
- EN300-1921816
- SCHEMBL237927
- 3-(5-bromo-3-chlorophenyl)-3-hydroxypropanenitrile
- 1075178-91-4
-
- Inchi: 1S/C9H7BrClNO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9,13H,1H2
- InChI Key: ACRMVSGUWLGWFG-UHFFFAOYSA-N
- SMILES: C(C1C=C(C=C(C=1)Br)Cl)(O)CC#N
Computed Properties
- Exact Mass: 258.93995g/mol
- Monoisotopic Mass: 258.93995g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 44Ų
3-(3-bromo-5-chlorophenyl)-3-hydroxypropanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1921816-0.05g |
3-(3-bromo-5-chlorophenyl)-3-hydroxypropanenitrile |
1075178-91-4 | 0.05g |
$528.0 | 2023-09-17 | ||
| Enamine | EN300-1921816-0.1g |
3-(3-bromo-5-chlorophenyl)-3-hydroxypropanenitrile |
1075178-91-4 | 0.1g |
$553.0 | 2023-09-17 | ||
| Enamine | EN300-1921816-0.25g |
3-(3-bromo-5-chlorophenyl)-3-hydroxypropanenitrile |
1075178-91-4 | 0.25g |
$579.0 | 2023-09-17 | ||
| Enamine | EN300-1921816-0.5g |
3-(3-bromo-5-chlorophenyl)-3-hydroxypropanenitrile |
1075178-91-4 | 0.5g |
$603.0 | 2023-09-17 | ||
| Enamine | EN300-1921816-1.0g |
3-(3-bromo-5-chlorophenyl)-3-hydroxypropanenitrile |
1075178-91-4 | 1g |
$785.0 | 2023-06-02 | ||
| Enamine | EN300-1921816-2.5g |
3-(3-bromo-5-chlorophenyl)-3-hydroxypropanenitrile |
1075178-91-4 | 2.5g |
$1230.0 | 2023-09-17 | ||
| Enamine | EN300-1921816-5.0g |
3-(3-bromo-5-chlorophenyl)-3-hydroxypropanenitrile |
1075178-91-4 | 5g |
$2277.0 | 2023-06-02 | ||
| Enamine | EN300-1921816-10.0g |
3-(3-bromo-5-chlorophenyl)-3-hydroxypropanenitrile |
1075178-91-4 | 10g |
$3376.0 | 2023-06-02 | ||
| Enamine | EN300-1921816-1g |
3-(3-bromo-5-chlorophenyl)-3-hydroxypropanenitrile |
1075178-91-4 | 1g |
$628.0 | 2023-09-17 | ||
| Enamine | EN300-1921816-5g |
3-(3-bromo-5-chlorophenyl)-3-hydroxypropanenitrile |
1075178-91-4 | 5g |
$1821.0 | 2023-09-17 |
3-(3-bromo-5-chlorophenyl)-3-hydroxypropanenitrile Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 3-(3-bromo-5-chlorophenyl)-3-hydroxypropanenitrile
Introduction to 3-(3-bromo-5-chlorophenyl)-3-hydroxypropanenitrile (CAS No. 1075178-91-4)
3-(3-bromo-5-chlorophenyl)-3-hydroxypropanenitrile, identified by the chemical abstracts service number 1075178-91-4, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a nitrile group and a hydroxyl-substituted propanenitrile backbone, combined with a bromo and chloro-substituted aromatic ring, presents a unique structural framework that has garnered attention for its potential applications in medicinal chemistry.
The structural composition of 3-(3-bromo-5-chlorophenyl)-3-hydroxypropanenitrile makes it a versatile intermediate in the synthesis of various pharmacologically active agents. The presence of both bromine and chlorine atoms on the aromatic ring enhances its reactivity, allowing for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other organic transformations. These properties are particularly valuable in the development of novel therapeutic compounds targeting a wide range of diseases.
In recent years, the pharmaceutical industry has seen a surge in interest for molecules with aryl-substituted nitrile groups due to their demonstrated efficacy in modulating biological pathways. 3-(3-bromo-5-chlorophenyl)-3-hydroxypropanenitrile fits well within this trend, as it serves as a precursor for synthesizing molecules that exhibit inhibitory activity against enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative disorders.
One of the most compelling aspects of 3-(3-bromo-5-chlorophenyl)-3-hydroxypropanenitrile is its role in the development of small-molecule inhibitors. For instance, researchers have utilized this compound to create derivatives that interact with protein targets such as kinases and transcription factors. The hydroxyl group on the propanenitrile moiety provides a hydrogen bonding site, which can be exploited to enhance binding affinity and selectivity. Furthermore, the electron-withdrawing nature of the nitrile group contributes to the overall pharmacophore, influencing both solubility and metabolic stability.
The bromo and chloro substituents on the aromatic ring are particularly noteworthy, as they serve as handles for further chemical manipulation. These halogens can participate in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups at specific positions on the aromatic core. This flexibility has been leveraged in the synthesis of more complex molecules with tailored biological activities. For example, Suzuki-Miyaura and Buchwald-Hartwig couplings have been employed to attach alkyl, aryl, or heteroaryl groups, expanding the chemical space accessible through this intermediate.
Recent studies have highlighted the potential of 3-(3-bromo-5-chlorophenyl)-3-hydroxypropanenitrile in addressing neurological disorders. The compound has been investigated for its ability to modulate neurotransmitter systems by interacting with specific receptors or enzymes. The nitrile group, known for its ability to cross the blood-brain barrier, facilitates its penetration into central nervous system tissues, making it a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Additionally, its structural similarity to known neuroactive compounds suggests that it may exhibit synergistic effects when combined with existing therapies.
The synthesis of 3-(3-bromo-5-chlorophenyl)-3-hydroxypropanenitrile involves multi-step organic transformations that showcase modern synthetic methodologies. The starting materials typically include commercially available aromatic halides and cyanide sources, which are subjected to nucleophilic substitution reactions followed by condensation steps to introduce the hydroxyl group on the propanenitrile chain. Advanced techniques such as transition metal catalysis and flow chemistry have been employed to optimize yields and purity, ensuring that researchers have access to high-quality starting materials for further derivatization.
The pharmacological evaluation of derivatives derived from 3-(3-bromo-5-chlorophenyl)-3-hydroxypropanenitrile has revealed intriguing biological profiles. Some analogs have demonstrated potent inhibitory activity against kinases involved in cancer cell proliferation, while others have shown anti-inflammatory properties by modulating cytokine production pathways. These findings underscore the importance of this compound as a scaffold for drug discovery efforts aimed at developing novel therapeutics.
In conclusion, 3-( 3-bromo- 5-chlorophenyl)- 3-hydroxypropanenitrile (CAS No. 1075178-91-4) is a valuable intermediate in pharmaceutical research due to its structural features and synthetic versatility. Its role in developing small-molecule inhibitors with potential applications across multiple therapeutic areas highlights its significance in modern drug discovery efforts. As research continues to uncover new biological targets and synthetic strategies, this compound is likely to remain a key player in advancing our understanding of molecular interactions and therapeutic interventions.
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